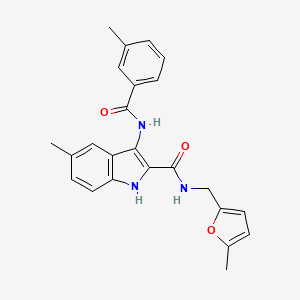
1-methyl-6-(morpholin-4-ylsulfonyl)-3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-6-(morpholin-4-ylsulfonyl)-3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-(morpholin-4-ylsulfonyl)-3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-(morpholin-4-ylsulfonyl)-3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Compounds derived from quinazoline, similar to the requested chemical, have been studied for their antimicrobial properties. For example, certain quinazoline derivatives have shown promising antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance and infection control (Vidule, 2011).
Antihypertensive Activity
Research has also explored quinazoline derivatives for their potential antihypertensive effects. Some studies have found that specific compounds within this class can produce significant hypotension in models of hypertension, suggesting their therapeutic potential in managing high blood pressure (Takai et al., 1986).
Chemical Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of quinazoline derivatives. This includes exploring efficient synthetic methods, vibrational spectroscopic studies, and nuclear magnetic resonance analysis to understand the molecular structure and properties of these compounds (Sayapin et al., 2015), (Sebastian et al., 2015).
Synthesis from Carbon Dioxide
Innovative approaches have been explored for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide, highlighting a sustainable chemistry approach. This method offers an environmentally friendly and efficient way to produce key intermediates for various drugs (Patil et al., 2009).
Potential in Chemotherapy
Research into the potential of quinazoline derivatives in chemotherapy is ongoing, with studies focusing on their properties as chemotherapeutic agents. This includes analyzing their interactions in biological systems and their potential roles in cancer treatment (Blech et al., 2010).
Applications in Heterocyclic Chemistry
The role of quinazoline derivatives in the development of new heterocyclic systems is also significant. Studies on their reactions and the formation of novel compounds contribute to advancements in heterocyclic chemistry, which is crucial in drug discovery and development (Kanazawa et al., 1985).
properties
IUPAC Name |
5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-14-5-4-6-17(11-14)23(28)27-21-19-12-15(2)7-10-20(19)26-22(21)24(29)25-13-18-9-8-16(3)30-18/h4-12,26H,13H2,1-3H3,(H,25,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAYIVMONCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

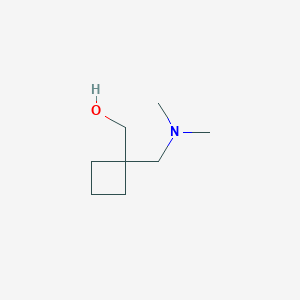
![10-{3-[4-(2-Chloro-ethyl)-piperazin-1-yl]-propyl}-2-trifluoromethyl-10H-phenothiazine](/img/structure/B2354398.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2354399.png)
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2354400.png)
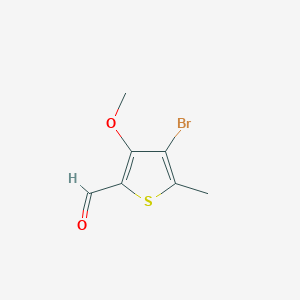
![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)
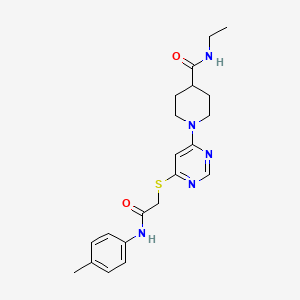
![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)
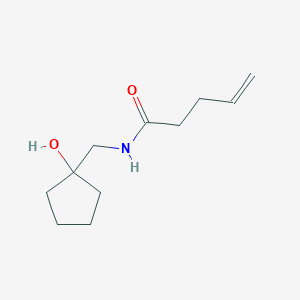
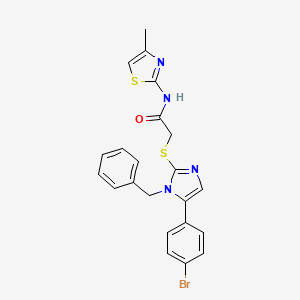
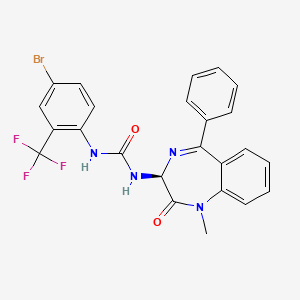
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)